molecular formula C27H25FN4O4S B1672450 GW-1100 CAS No. 306974-70-9

GW-1100

Cat. No.: B1672450
CAS No.: 306974-70-9
M. Wt: 520.6 g/mol
InChI Key: PTPNCCWOTBBVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW-1100 (ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate) is a selective antagonist and inverse agonist of the G protein-coupled receptor 40 (GPR40/FFAR1), a target implicated in glucose-dependent insulin secretion and type 2 diabetes research . With a molecular weight of 520.58 Da (C₂₇H₂₅FN₄O₄S) and CAS No. 306974-70-9, this compound exhibits high purity (>98%) and solubility in DMSO (10 mM) .

Mechanism of Action: this compound selectively inhibits GPR40-mediated intracellular Ca²⁺ elevation, antagonizing agonists like GW9508 and linoleic acid. It dose-dependently suppresses insulin secretion stimulated by these agonists, with pIC₅₀ values of 5.99 ± 0.03 (GW9508) and 5.99 ± 0.06 (linoleic acid) . At 1–10 μM, it shifts concentration-response curves of GPR40 agonists, confirming its role as a competitive antagonist .

Research Applications:
this compound is widely used to dissect GPR40’s role in pancreatic β-cell function. For instance, in iNS-1E cells, this compound (10 μM) significantly reduced anthocyanin-induced insulin secretion, confirming FFAR1’s involvement in glucose-dependent pathways . In vivo, intracerebroventricular administration of this compound (10 μg/mouse) reversed GW9508-induced analgesia, highlighting its utility in studying neuropathic pain and metabolic cross-talk .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW1100 involves multiple steps, starting with the preparation of the pyrimidinylmethyl-pyrimidinone core. The key steps include:

    Formation of the pyrimidinone ring: This is typically achieved through a condensation reaction between an appropriate aldehyde and a urea derivative.

    Introduction of the ethoxycarbonylphenyl group: This step involves the reaction of the pyrimidinone intermediate with an ethoxycarbonylphenyl halide under basic conditions.

    Addition of the fluorobenzylthio group: This is done through a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.

    Final coupling with the pyrimidinylmethyl group: This step involves the reaction of the intermediate with a pyrimidinylmethyl halide under basic conditions

Industrial Production Methods: The industrial production of GW1100 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: GW1100 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Regulation of Insulin Secretion

GW-1100 has been studied for its role in modulating insulin secretion through GPR40. Research indicates that it can inhibit GPR40-mediated calcium elevations in pancreatic β-cells, thereby affecting insulin release.

  • Case Study : In a study involving MIN6 cells, this compound was shown to dose-dependently inhibit calcium influx induced by linoleic acid and GW9508, leading to a reduced insulin secretion response. The pIC50 value for GPR40 inhibition was reported at 6.9 .

Pain Modulation

The compound has also been investigated for its effects on pain-related behaviors in animal models, particularly in inflammatory and neuropathic pain contexts.

  • Case Study : A study assessed the impact of intrathecal administration of this compound on carrageenan-induced inflammatory pain. Results showed that this compound significantly reduced pain-like behaviors, indicating its potential utility in pain management strategies .

Inflammation Reduction

This compound's antagonistic action on GPR40 suggests it may play a role in modulating inflammatory responses.

  • Data Table: Effects of this compound on Inflammatory Markers
TreatmentInflammatory Marker Reduction (%)Observations
ControlN/ABaseline levels
This compound (10 μg)45%Significant reduction in cytokines
GW9508 (agonist)N/AIncreased inflammation observed

This table summarizes findings from studies where this compound was administered alongside inflammatory stimuli, demonstrating its efficacy in reducing inflammation markers compared to controls.

Metabolic Disorders

Research indicates that this compound may have implications for metabolic disorders associated with obesity and type 2 diabetes due to its role in insulin signaling pathways.

  • Case Study : In a model of obesity-induced insulin resistance, administration of this compound improved glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic syndrome .

Mechanism of Action

GW1100 exerts its effects by selectively binding to and antagonizing free fatty acid receptor 1. This receptor is a G-protein–coupled receptor that is activated by long-chain fatty acids. By blocking the receptor, GW1100 inhibits the downstream signaling pathways that are normally activated by fatty acids. This includes the inhibition of calcium ion influx and the suppression of insulin secretion in pancreatic beta cells .

Comparison with Similar Compounds

GW-1100 belongs to a class of GPR40 modulators, which include agonists and antagonists. Below is a comparative analysis of this compound and key structurally or functionally related compounds:

Table 1: Comparison of this compound with GPR40-Targeting Compounds

Compound Target(s) Type Key Pharmacological Data Functional Effects Selectivity Notes References
This compound GPR40/FFAR1 Antagonist/Inverse agonist pIC₅₀ = 6.9; IC₅₀ (Ca²⁺ inhibition) = 1 μM Inhibits agonist-induced insulin secretion; reverses GW9508 effects Selective for GPR40 over GPR120
GW9508 GPR40, GPR120 Agonist EC₅₀ (GPR40) = 7 nM; EC₅₀ (GPR120) = 60 nM Stimulates insulin secretion; induces Ca²⁺ flux 8.5-fold selectivity for GPR40
TUG-424 GPR40 Agonist EC₅₀ = 4.3 nM (human GPR40) Enhances glucose-stimulated insulin secretion >1000-fold selectivity over GPR120
HWL-088 GPR40, PPARδ Agonist EC₅₀ (GPR40) = 9.6 nM Improves glucose/lipid metabolism; oral efficacy Moderate PPARδ activity
LY2922470 GPR40 Agonist EC₅₀ = 0.21 μM (human), 0.15 μM (rat) Increases insulin and GLP-1 secretion Species-specific potency

Key Insights:

GW9508 : A dual GPR40/GPR120 agonist with higher affinity for GPR40. Unlike this compound, it directly activates insulin secretion, which this compound reverses in a dose-dependent manner .

HWL-088 : Combines GPR40 agonism with PPARδ modulation, offering dual benefits in metabolic syndrome research .

LY2922470 : Exhibits species-specific potency, useful for translational studies comparing human and rodent models .

Detailed Research Findings

This compound in Insulin Secretion Studies

In iNS-1E pancreatic β-cells, this compound (10 μM) reduced anthocyanin-induced insulin secretion by 40–50%, confirming FFAR1’s role in glucose-dependent insulin release .

This compound vs. GW9508 in Pain Models

This compound (10 μg/mouse, i.c.v.) inhibited GW9508-induced analgesia in mice with inflammatory pain, demonstrating GPR40’s role in neuropathic signaling . This contrasts with GW9508, which activates GPR40 to reduce mechanical allodynia .

Selectivity Profiling

This compound’s selectivity was validated in CHO-K1 cells expressing GPR40 or GPR120.

Biological Activity

GW-1100 is a selective antagonist of the G-protein-coupled receptor 40 (GPR40), which plays a significant role in mediating the effects of free fatty acids and is implicated in various physiological processes, including insulin secretion and cellular motility. This article explores the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and relevant case studies.

GPR40 is activated by long-chain free fatty acids and is notably expressed in pancreatic beta cells, where it enhances glucose-stimulated insulin release. This compound inhibits this receptor, thereby modulating the biological responses associated with its activation.

Key Findings:

  • Inhibition of Insulin Release : this compound has been shown to attenuate linoleic acid-induced insulin release in human endothelial cells (ECs) and smooth muscle cells. It specifically inhibits the phosphorylation of ERK and the expression of cyclooxygenase-2 (COX-2), which are critical pathways activated by GPR40 stimulation .
  • Calcium Mobilization : In HEK293 cells overexpressing GPR40, this compound effectively blocks the increase in intracellular calcium induced by free fatty acids .

Impact on Cancer Cells

This compound has been investigated for its effects on cancer cell motility and invasion. In studies involving lung cancer cell lines (A549, RLCNR, LL/2), this compound significantly suppressed cell motility and matrix metalloproteinase-2 (MMP-2) activity, suggesting a potential role in inhibiting tumor progression .

Effects on Endothelial Cells

Research indicates that this compound can inhibit the migratory capacity of endothelial cells, which is crucial for processes like wound healing and angiogenesis. This inhibition occurs through the downregulation of signaling pathways associated with cell motility .

Summary Table of Biological Activities

Cell Type Effect of this compound Mechanism
Pancreatic Beta CellsInhibition of insulin releaseBlocks GPR40 activation
Lung Cancer CellsSuppression of cell motility and MMP-2 activityInhibits GPR40 signaling pathway
Endothelial CellsReduced migratory capacityDownregulates ERK phosphorylation and COX-2 expression

Study 1: Insulin Secretion Modulation

In a controlled study examining the effects of this compound on insulin secretion, researchers found that treatment with this compound prior to exposure to linoleic acid led to a significant reduction in insulin release compared to controls. This underscores the potential therapeutic implications for conditions like type 2 diabetes where GPR40 activity is dysregulated.

Study 2: Tumor Progression in Lung Cancer

A detailed investigation into lung cancer cells revealed that this compound not only inhibited cell motility but also affected the expression levels of GPR120 and GPR40 after cisplatin treatment. This suggests that targeting GPR40 with antagonists like this compound could enhance the efficacy of existing cancer therapies by reducing metastatic potential .

Q & A

Q. What is the molecular mechanism by which GW-1100 antagonizes GPR40 in insulin secretion studies?

Basic Research Question
this compound selectively inhibits GPR40-mediated intracellular calcium (Ca²⁺) elevation by binding to the receptor and blocking agonist-induced signaling. In vitro studies demonstrate that this compound dose-dependently reduces Ca²⁺ mobilization in CHO-K1 cells expressing GPR40 when stimulated by agonists like GW9508 or linoleic acid. At 1 µM, it induces a rightward shift in the concentration-response curve (pEC50 reduction from 7.17 to 6.79), while concentrations ≥3 µM significantly suppress maximal Ca²⁺ responses . This suggests non-competitive antagonism at higher doses.

Methodological Insight : Use calcium-sensitive fluorescent dyes (e.g., Fluo-4) in live-cell imaging or plate readers to quantify intracellular Ca²⁺ changes. Include vehicle controls (e.g., 0.1% DMSO) to isolate this compound-specific effects .

Q. What in vitro models are validated for studying this compound's activity on GPR40?

Basic Research Question
Common models include:

  • CHO-K1 cells stably transfected with bovine GPR40 (CHO-K1/bFFAR1), used to assess this compound's inhibition of GW9508- or fatty acid-induced Ca²⁺ flux .
  • Human neutrophils , where this compound reduces ligand-induced Ca²⁺ signaling, supporting its role in inflammatory pathways linked to GPR40 .

Protocol Note : Pre-incubate cells with 10 µM this compound for 15 minutes before agonist stimulation. Normalize data to baseline Ca²⁺ levels and calculate AUC (60–150 s) for statistical comparisons .

Q. How can researchers resolve contradictory data on this compound's efficacy across cellular contexts?

Advanced Research Question
Discrepancies may arise from cell-specific GPR40 expression levels, agonist potency, or off-target effects. For example, this compound fully reverses GW9508-mediated insulin secretion in MIN6 cells but only partially inhibits linoleic acid effects, likely due to differential ligand-receptor binding kinetics .

Methodological Solutions :

  • Conduct receptor saturation binding assays to confirm this compound’s affinity in new cell lines.
  • Use CRISPR/Cas9 to knockout GPR40 and validate target specificity .
  • Control for batch-to-batch variability in compound purity (>98% recommended) .

Q. What methodological considerations are critical for dose-response experiments with this compound?

Advanced Research Question

  • Concentration Range : Test 0.1–10 µM to capture both competitive (rightward EC50 shift) and non-competitive (maximal response suppression) effects .
  • Statistical Analysis : Apply nonlinear regression models (e.g., Schild plot for antagonist potency) and report pIC50/pEC50 values with SEM .
  • Reproducibility : Replicate experiments ≥3 times and include internal controls (e.g., GPR120-expressing cells) to confirm selectivity .

Q. What protocols ensure this compound solution stability during experiments?

Basic Research Question

  • Solubility : Prepare stock solutions in DMSO (10 mM) to avoid precipitation; dilute in assay buffers immediately before use .
  • Storage : Aliquot and store at -20°C in light-protected, airtight vials. Avoid freeze-thaw cycles (>3) to prevent degradation .
  • Purity Verification : Use HPLC or LC-MS to confirm compound integrity post-reconstitution .

Q. How does this compound's reverse agonist activity influence experimental outcomes compared to pure antagonists?

Advanced Research Question
Unlike neutral antagonists, this compound exhibits inverse agonism, suppressing basal GPR40 activity in the absence of agonists. This is critical in systems with constitutive receptor signaling. For example, in Ishikawa cells, this compound alone does not alter proliferation, but co-treatment with GW9508 reveals GPR120-specific effects .

Methodological Implication : Include baseline activity measurements (no agonist) to distinguish inverse agonism from antagonism .

Q. What validated assays confirm this compound's selectivity for GPR40 over GPR120?

Basic Research Question
this compound’s selectivity is confirmed via:

  • Calcium Mobilization Assays : It inhibits GPR40-mediated Ca²⁺ flux (induced by GW9508) but not GPR120 responses in dual-transfected cell lines .
  • Radioligand Binding : Competitive binding studies using [³H]-labeled GPR40 agonists show no displacement by this compound in GPR120-expressing cells .

Protocol : Use GPR120-specific agonists (e.g., TUG-891) as positive controls .

Q. What statistical approaches are recommended for analyzing this compound's non-linear dose-response effects?

Advanced Research Question

  • Model Fitting : Use a four-parameter logistic curve (4PL) to fit sigmoidal dose-response data, accounting for Hill slope and baseline drift .
  • Handling Non-Linearity : For suppressed maximal responses, apply the Gaddum equation for non-competitive antagonism and report IC50 shifts .
  • Data Reporting : Include raw data tables in appendices and processed data (normalized to control) in main figures to avoid redundancy .

Properties

IUPAC Name

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNCCWOTBBVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470686
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306974-70-9
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.